(R)-4,5-二氨基-5-氧代戊酸

描述

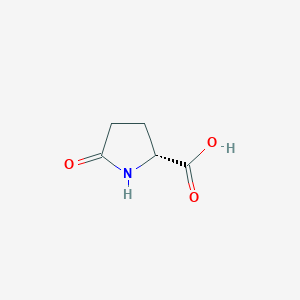

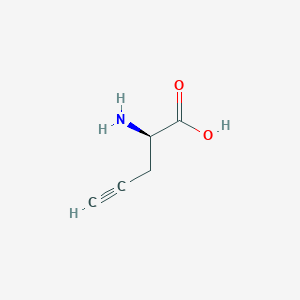

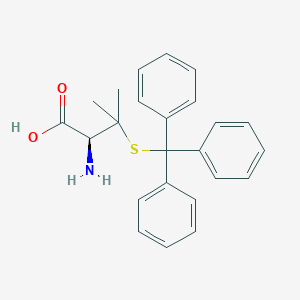

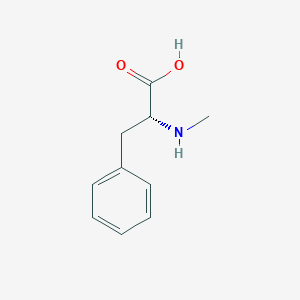

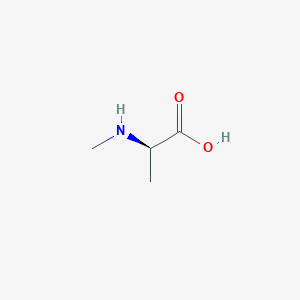

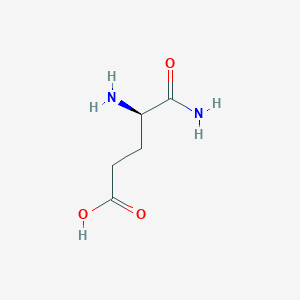

(R)-4,5-Diamino-5-oxopentanoic acid, also known as (R)-4,5-Diamino-5-oxopentanoic acid, is a useful research compound. Its molecular formula is C5H10N2O3 and its molecular weight is 146.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-4,5-Diamino-5-oxopentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-4,5-Diamino-5-oxopentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗氧化特性

D-异谷氨酰胺表现出抗氧化活性,这对于对抗氧化应激至关重要。它清除自由基,保护细胞和组织免受损伤。 研究人员已经探索了它在预防与年龄相关的疾病、神经退行性疾病以及与慢性疾病相关的氧化损伤方面的潜力 .

免疫调节和免疫反应增强

D-异谷氨酰胺在免疫系统调节中发挥作用。它激活免疫细胞,例如巨噬细胞和树突状细胞,从而导致免疫反应增强。 研究表明它可以作为疫苗或免疫疗法的佐剂使用 .

癌症治疗

D-异谷氨酰胺已被研究其在癌症治疗中的潜力。它抑制肿瘤细胞增殖,诱导凋亡(程序性细胞死亡),并抑制转移。 此外,它调节炎症,使其成为有希望的癌症治疗候选药物 .

神经保护和神经系统疾病

研究人员已经探索了D-异谷氨酰胺的神经保护作用。 它可能通过减少大脑中的氧化应激和炎症来帮助预防阿尔茨海默病和帕金森病等神经退行性疾病 .

代谢紊乱

D-异谷氨酰胺的代谢特性令人着迷。它可能调节葡萄糖代谢,使其与糖尿病管理相关。 此外,它可能会影响脂质代谢并促进心血管健康 .

抗菌活性

D-异谷氨酰胺对各种病原体表现出抗菌作用。它可能有助于开发新型抗生素或抗菌剂。 研究已经调查了它对细菌、病毒和真菌的潜在作用 .

作用机制

Target of Action

D-Isoglutamine, also known as ®-4,5-Diamino-5-oxopentanoic acid, is a gamma amino acid derived from glutamic acid . It is recognized by the cytosolic receptor NOD2 . NOD2 is an intracellular pattern recognition receptor that plays a crucial role in innate immunity, recognizing muramyl dipeptide (MDP), a constituent of bacterial cell walls .

Mode of Action

Upon binding to D-Isoglutamine, NOD2 oligomerizes and signals via RIP2 kinase . Once activated, RIP2 mediates ubiquitination of NEMO/IKKγ, leading to the activation of NF-κB and the production of inflammatory cytokines . Furthermore, poly-ubiquitinated RIP2 recruits TAK1, which leads to IKK complex activation and the activation of MAPKs .

Biochemical Pathways

D-Isoglutamine is involved in several biochemical pathways. It can form the C-terminus of a peptide chain, as in muramyl dipeptide (MDP), a constituent of bacterial cell walls . It can also occur inside a peptide chain, in which case the chain is continued at the carboxyl group and D-Isoglutamine behaves as a γ-amino acid .

Result of Action

The activation of NOD2 by D-Isoglutamine leads to a sequence of processes that ultimately results in the increased expression of genes of MHC molecules, pro-inflammatory mediators, cytokines, and their soluble and membrane-associated receptors . As a result, all subpopulations of immunocompetent cells are activated: macrophages and dendritic cells, neutrophils, T-, B- lymphocytes, and natural killer cells for an adequate response to foreign or transformed antigens .

属性

IUPAC Name |

(4R)-4,5-diamino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c6-3(5(7)10)1-2-4(8)9/h3H,1-2,6H2,(H2,7,10)(H,8,9)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFLONBTGZFSGQ-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@H](C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415341 | |

| Record name | (R)-4,5-Diamino-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19522-40-8 | |

| Record name | Isoglutamine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019522408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-4,5-Diamino-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOGLUTAMINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IY2O406N69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。